molecular formula C23H22N6O B7778252 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- CAS No. 300679-78-1

1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-

Cat. No.: B7778252
CAS No.: 300679-78-1
M. Wt: 398.5 g/mol
InChI Key: AMSBUBOVKJWMOA-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- is an organic compound that falls under the category of benzotriazole derivatives Benzotriazoles are known for their unique structure comprising a triazole ring fused to a benzene ring The compound contains an additional 1,3-propanediyl bridge substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- typically involves multiple steps A common starting material is benzotriazole, which undergoes alkylation with a suitable reagent like 1-chloro-3-methoxypropane in the presence of a base such as potassium carbonate

Industrial Production Methods: : In industrial settings, the synthesis process is scaled up using similar reaction conditions but optimized for yield and efficiency. Continuous flow reactors and automated systems ensure consistent production, and the final product is usually purified using techniques like crystallization or chromatography.

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of more complex oxides.

  • Reduction: : It can be reduced under specific conditions to yield different derivatives.

  • Substitution: : The benzotriazole moiety allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts for substitutions: : Lewis acids like aluminum chloride (AlCl3), basic catalysts like sodium hydroxide (NaOH)

Major Products Formed: : Reactions typically yield derivatives with modified functional groups, enhancing or altering the original compound's properties.

Scientific Research Applications

Chemistry: : This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. Its unique structure allows for applications in catalysis and materials science.

Biology: : In biological contexts, it is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. Researchers are exploring its efficacy in drug delivery systems due to its ability to interact with biological membranes.

Medicine: : The compound shows promise in medicinal chemistry, particularly in the development of new therapeutics targeting specific molecular pathways. Its unique structure can be modified to enhance its biological activity and selectivity.

Industry: : It finds use in the manufacturing of corrosion inhibitors, especially in applications requiring protection of metals in aqueous environments. The compound's stability and reactivity make it suitable for coatings and additives in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that inhibit undesirable reactions, such as corrosion. In biological systems, its interaction with enzymes or receptors may inhibit or modify their activity, impacting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Other Benzotriazole Derivatives: : Compared to other benzotriazole derivatives, the presence of the 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl] bridge introduces additional functional sites, enhancing its reactivity and potential applications. For example:

  • 1H-Benzotriazole itself: lacks the methoxy and phenyl groups, limiting its range of applications.

  • 5-Methyl-1H-benzotriazole: is simpler in structure and may not offer the same versatility in reactions.

List of Similar Compounds

  • 1H-Benzotriazole

  • 5-Methyl-1H-benzotriazole

  • 1,2,3-Benzotriazole derivatives

  • Phenyl-substituted benzotriazoles

This compound stands out due to its complex structure and the unique properties imparted by its functional groups. Its broad range of applications, from industrial uses to potential therapeutic roles, highlights its significance in various fields.

Properties

IUPAC Name

1-[4-(benzotriazol-1-yl)-4-phenylmethoxybutan-2-yl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17(28-21-13-7-5-11-19(21)24-26-28)15-23(30-16-18-9-3-2-4-10-18)29-22-14-8-6-12-20(22)25-27-29/h2-14,17,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBUBOVKJWMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(N1C2=CC=CC=C2N=N1)OCC3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151714
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300679-78-1
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300679-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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